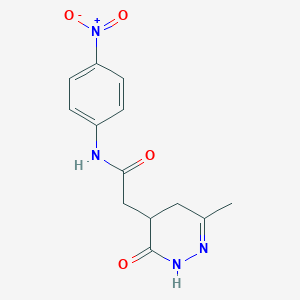![molecular formula C17H18BrN3O3S B4229811 3-allyl-6-bromo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4229811.png)
3-allyl-6-bromo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone
Descripción general
Descripción
3-allyl-6-bromo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is a compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a member of the quinazolinone family, which is known for its diverse pharmacological activities.
Mecanismo De Acción
The mechanism of action of 3-allyl-6-bromo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been reported to interact with tubulin, a protein involved in cell division and growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-allyl-6-bromo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone are diverse and depend on the specific application. In medicinal chemistry, it has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. In pharmacology, it has been reported to have sedative, analgesic, and antihypertensive effects. In biochemistry, it has been found to bind to DNA and RNA, inhibit the activity of kinases, and modulate the function of ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-allyl-6-bromo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone in lab experiments is its broad range of pharmacological activities. This makes it a versatile compound that can be used in various assays and tests. Additionally, its synthesis method has been optimized to achieve high yields and purity, which makes it easy to obtain in large quantities. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in lab experiments.
Direcciones Futuras
There are several future directions for the research on 3-allyl-6-bromo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Another direction is to study its interactions with specific enzymes and proteins to understand its mechanism of action. Additionally, more research is needed to evaluate its safety and toxicity in humans and animals. Finally, the development of new synthesis methods and analogs of this compound could lead to the discovery of more potent and selective compounds for various applications.
Aplicaciones Científicas De Investigación
3-allyl-6-bromo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been tested for its anticancer, antifungal, and antimicrobial activities. In pharmacology, it has been evaluated for its effects on the central nervous system, cardiovascular system, and respiratory system. In biochemistry, it has been investigated for its interactions with enzymes, proteins, and nucleic acids.
Propiedades
IUPAC Name |
6-bromo-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-prop-2-enylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3S/c1-2-5-21-16(23)13-10-12(18)3-4-14(13)19-17(21)25-11-15(22)20-6-8-24-9-7-20/h2-4,10H,1,5-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBYILMYFKBNJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=CC(=C2)Br)N=C1SCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromophenyl)-3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]propanamide](/img/structure/B4229734.png)
![N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)-2-nitrobenzamide](/img/structure/B4229740.png)
![N-(2-chlorobenzyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4229752.png)

![1-[(4-fluorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4229772.png)
![8-{[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4229780.png)
![6-bromo-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4229788.png)
![N-(4-isopropylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4229795.png)
![3-cyclohexyl-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide](/img/structure/B4229798.png)
![2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}-N-isobutylbenzamide](/img/structure/B4229804.png)
![N-cyclopropyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4229815.png)
![3-allyl-6-bromo-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4229824.png)
![5-(2-furylmethyl)-3-(2-hydroxy-4,5-dimethylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4229840.png)
